molecular formula C7H5F2IO B1391445 1,2-Difluoro-4-iodo-5-methoxybenzene CAS No. 1228093-54-6

1,2-Difluoro-4-iodo-5-methoxybenzene

Cat. No. B1391445
CAS RN: 1228093-54-6
M. Wt: 270.01 g/mol
InChI Key: ZPQSYQHIOJOCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Difluoro-4-iodo-5-methoxybenzene is a chemical compound with the molecular formula C7H5F2IO . It has a molecular weight of 270.02 . The compound is a crystalline solid with a pale yellow color.


Molecular Structure Analysis

The molecular structure of 1,2-Difluoro-4-iodo-5-methoxybenzene consists of a benzene ring substituted with two fluorine atoms, one iodine atom, and one methoxy group . The InChI code for this compound is 1S/C7H5F2IO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 .


Physical And Chemical Properties Analysis

1,2-Difluoro-4-iodo-5-methoxybenzene is a crystalline solid with a pale yellow color. It is insoluble in water but soluble in organic solvents such as chloroform, methanol, and acetonitrile. The exact boiling point and melting point are not specified in the sources I found.

Scientific Research Applications

Synthesis Applications

1,2-Difluoro-4-iodo-5-methoxybenzene is utilized in various synthesis processes. For instance, it has been used in the synthesis of complex organic compounds such as 4,4-difluoro-α-tocopherol, highlighting its role in introducing CF2 moieties in compound synthesis (Kumadaki et al., 2002). Furthermore, it's a component in the synthesis of specific liquid crystals, demonstrating its versatility in material science (Lin, 2007).

Organic Chemistry and Catalysis

In organic chemistry, this compound plays a significant role in diverse reactions and processes. It's used in the exploration of various structural opportunities in organometallic chemistry, serving as a base material for further chemical modifications (Schlosser & Heiss, 2003). Also, it's involved in the efficient and complementary methods for synthesizing 1,2-dibromobenzenes, a key precursor for various organic transformations (Diemer, Leroux, & Colobert, 2011).

Chemical Interaction Studies

This compound is instrumental in studying chemical interactions like hydrogen bonds. Research on methoxybenzene and its complexes with various elements, where 1,2-Difluoro-4-iodo-5-methoxybenzene can serve as a model, aids in understanding proton acceptance capabilities in hydrogen bonds (Palusiak & Grabowski, 2002).

Materials Science

In materials science, its utility extends to the development of novel liquid crystals and other materials, often serving as a critical component in the synthesis of advanced materials with unique properties (Lin, 2007).

Safety and Hazards

This compound is associated with certain hazards. The safety information pictograms indicate that it is classified under GHS07, which denotes that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1,2-difluoro-4-iodo-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2IO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQSYQHIOJOCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673123
Record name 1,2-Difluoro-4-iodo-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1228093-54-6
Record name 1,2-Difluoro-4-iodo-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Difluoro-4-iodo-5-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1,2-Difluoro-4-iodo-5-methoxybenzene
Reactant of Route 3
Reactant of Route 3
1,2-Difluoro-4-iodo-5-methoxybenzene
Reactant of Route 4
1,2-Difluoro-4-iodo-5-methoxybenzene
Reactant of Route 5
Reactant of Route 5
1,2-Difluoro-4-iodo-5-methoxybenzene
Reactant of Route 6
Reactant of Route 6
1,2-Difluoro-4-iodo-5-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.